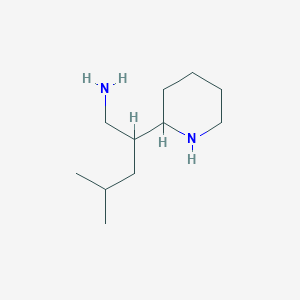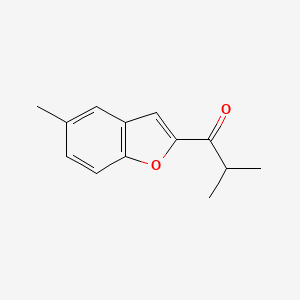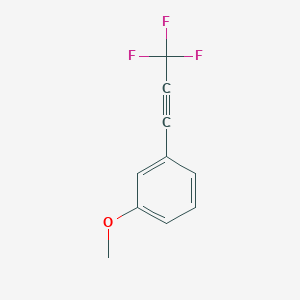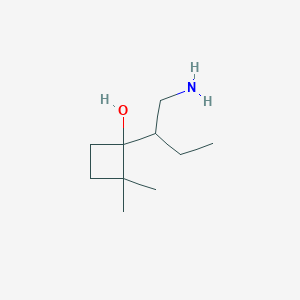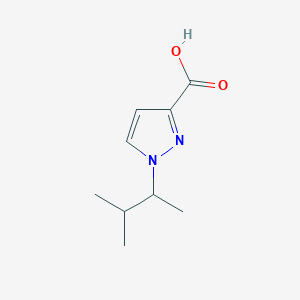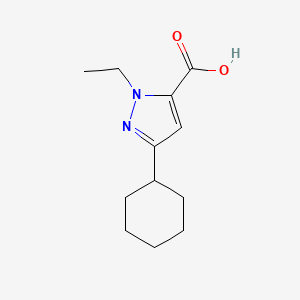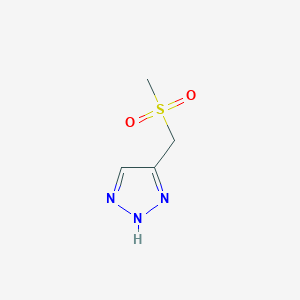
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methanesulfonylmethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)-2H-1,2,3-triazole typically involves the reaction of methanesulfonyl chloride with an appropriate triazole precursor. One common method is the reaction of methanesulfonyl chloride with 1,2,3-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Methanesulfonylmethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The methanesulfonylmethyl group can enhance the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(Methanesulfonylmethyl)-1H-1,2,3-triazole
- 4-(Methanesulfonylmethyl)-3H-1,2,3-triazole
- 4-(Methanesulfonylmethyl)-5H-1,2,3-triazole
Uniqueness
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring. This substitution can influence its chemical reactivity, biological activity, and physical properties. The presence of the methanesulfonylmethyl group can enhance its solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C4H7N3O2S |
|---|---|
分子量 |
161.19 g/mol |
IUPAC名 |
4-(methylsulfonylmethyl)-2H-triazole |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)3-4-2-5-7-6-4/h2H,3H2,1H3,(H,5,6,7) |
InChIキー |
NGHOTMMKROHASS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=NNN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
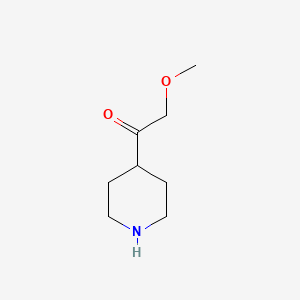
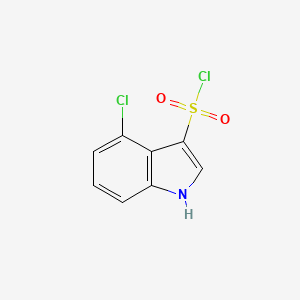


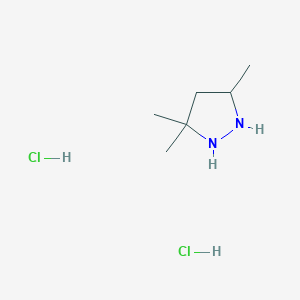

![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13163305.png)
